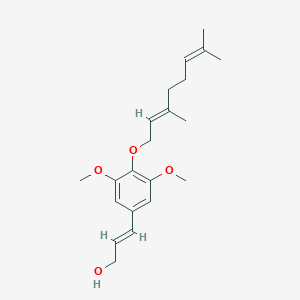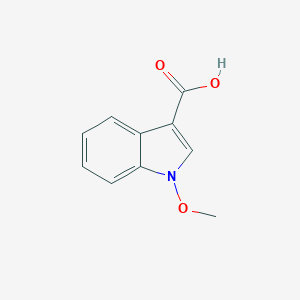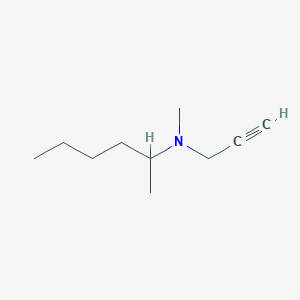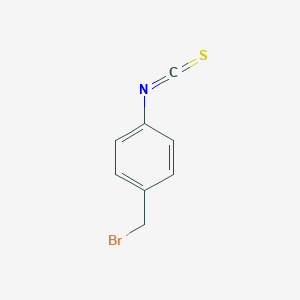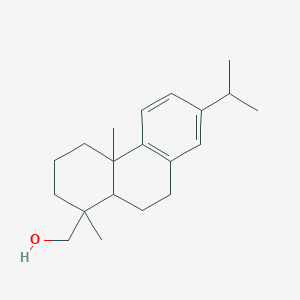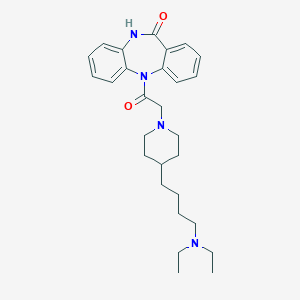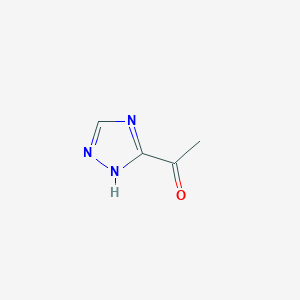
1-(1H-1,2,4-Triazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-1,2,4-Triazol-5-yl)ethanone, or 1-TET, is a heterocyclic compound with a molecular formula of C4H5N3O. It is a member of the triazole family of compounds, which are characterized by a five-membered ring containing three nitrogen atoms. 1-TET is of interest to researchers due to its potential applications in a variety of scientific fields, including organic synthesis, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies :
- Xu et al. (2005) conducted a study on the molecular structure of a compound related to "1-(1H-1,2,4-Triazol-5-yl)ethanone", revealing significant angles between the oxadiazole, benzene, and triazole rings, which play a role in its chemical behavior and potential applications in synthesis (Xu et al., 2005).
Corrosion Inhibition :
- A 2020 study by Jawad et al. explored the use of a derivative of "this compound" as a corrosion inhibitor for mild steel in a corrosive environment. The study showed that this compound was effective in preventing corrosion, with the efficiency increasing with concentration (Jawad et al., 2020).
Antibacterial and Plant Growth Regulatory Activities :
- Research by Liu et al. (2007) demonstrated that certain derivatives of "this compound" containing pyridine moieties exhibited antibacterial and plant growth regulatory activities. This suggests potential applications in agriculture and medicine (Liu et al., 2007).
Antifungal Activity :
- Holla et al. (2005) synthesized substituted 1,2,3-triazoles and studied their antimicrobial activity. This research highlights the potential of "this compound" derivatives in the development of new antimicrobial agents (Holla et al., 2005).
Fungicidal Properties :
- Mao et al. (2013) explored the synthesis of novel compounds derived from "this compound" and tested their fungicidal activity. Their findings indicate the potential use of these compounds in agricultural applications (Mao et al., 2013).
Synthesis of New Derivatives for Drug Discovery :
- Pokhodylo et al. (2021) discussed the synthesis of new fully substituted (1H-1,2,3-triazol-4-yl)acetic acids from "this compound" precursors, highlighting the compound's role as a building block in drug discovery (Pokhodylo et al., 2021).
Potential in Cancer Research :
- Bhat et al. (2016) synthesized a series of derivatives of "this compound" and evaluated their potential as antimicrobial, antioxidant, and anti-cancer agents, demonstrating the compound's relevance in cancer research (Bhat et al., 2016).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that 1,2,4-triazole derivatives have shown promising activity against various cancer cell lines . They have been found to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function .
Biochemical Pathways
Given its potential interaction with the aromatase enzyme, it may influence the estrogen biosynthesis pathway . This could have downstream effects on hormone-dependent processes in the body.
Pharmacokinetics
It’s known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Certain 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines . This suggests that these compounds may induce cell death in cancer cells, potentially through the inhibition of key enzymes.
Análisis Bioquímico
Biochemical Properties
Compounds with a 1,2,4-triazole ring have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
Similar compounds have been shown to have cytotoxic effects on cancer cell lines
Propiedades
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-3(8)4-5-2-6-7-4/h2H,1H3,(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKQWOBXJHLLAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153334-29-3 |
Source


|
| Record name | 1-(1H-1,2,4-triazol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



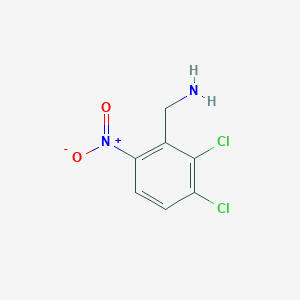
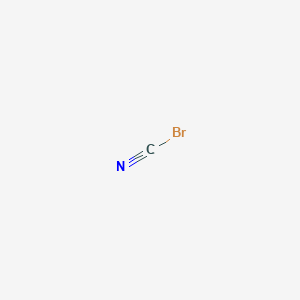
![1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine](/img/structure/B132493.png)
